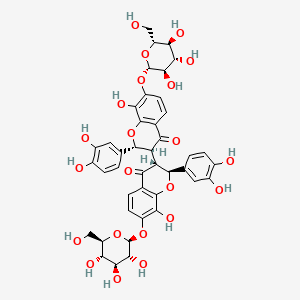

Sikokianin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H42O22 |

|---|---|

Molecular Weight |

898.8 g/mol |

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C42H42O22/c43-11-23-29(51)33(55)35(57)41(61-23)59-21-7-3-15-27(49)25(37(63-39(15)31(21)53)13-1-5-17(45)19(47)9-13)26-28(50)16-4-8-22(60-42-36(58)34(56)30(52)24(12-44)62-42)32(54)40(16)64-38(26)14-2-6-18(46)20(48)10-14/h1-10,23-26,29-30,33-38,41-48,51-58H,11-12H2/t23-,24-,25-,26+,29-,30-,33+,34+,35-,36-,37+,38-,41-,42-/m1/s1 |

InChI Key |

GDXPENUQCBJIJB-IGIDPGADSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H](OC6=C(C5=O)C=CC(=C6O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(OC6=C(C5=O)C=CC(=C6O)OC7C(C(C(C(O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sikokianin E: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sikokianin E is a recently identified biflavonone, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive technical overview of the natural source, isolation, and characterization of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, a visualization of the isolation workflow is presented using the Graphviz DOT language to facilitate a clear understanding of the process.

Natural Source

This compound has been isolated from the capitulum (flower heads) of Coreopsis tinctoria.[1] This plant, commonly known as plains coreopsis or dyer's coreopsis, is a member of the Asteraceae family and is recognized for its traditional use in various remedies and its rich content of flavonoids and other bioactive compounds.

Isolation of this compound

The isolation of this compound from Coreopsis tinctoria is a multi-step process involving extraction and chromatography. The following protocol is based on the methodology described in the primary literature.[1]

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material: Dried capitulum of Coreopsis tinctoria.

-

Extraction: The dried plant material (5 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound is primarily found in the ethyl acetate fraction.

2.1.3. Chromatographic Separation

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity (from 100:0 to 0:100 v/v) to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by column chromatography on a Sephadex LH-20 column, eluting with a mixture of CHCl₃ and MeOH (1:1 v/v).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water.

Quantitative Data

| Parameter | Value | Reference |

| Starting Plant Material | 5 kg of dried Coreopsis tinctoria capitulum | [1] |

| Crude Extract Yield | Not explicitly stated in the reference | |

| Isolated Yield of this compound | Not explicitly stated in the reference | |

| Purity of this compound | ≥98% (as determined by HPLC) |

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Findings | Reference |

| HRESIMS | Molecular formula determined as C₄₂H₄₂O₂₂. | [1] |

| ¹H-NMR | Provided data on the proton chemical shifts and coupling constants, revealing the arrangement of protons in the biflavonone structure. | [1] |

| ¹³C-NMR | Indicated the number and types of carbon atoms present, confirming the biflavonone skeleton. | [1] |

| 2D-NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the complete assignment of the structure. | [1] |

| Circular Dichroism (CD) | Determined the absolute stereochemistry of the molecule. | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation of this compound from Coreopsis tinctoria.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. The primary focus of the initial research was on its isolation and structural elucidation.[1] Further research is required to explore the pharmacological potential of this novel biflavonone.

Conclusion

This compound is a novel biflavonone isolated from the capitulum of Coreopsis tinctoria. Its structure has been fully characterized by modern spectroscopic methods. The detailed isolation protocol provided herein offers a foundation for researchers to obtain this compound for further investigation into its potential therapeutic applications. Future studies are warranted to elucidate the biological activities and mechanisms of action of this compound, which may open new avenues for drug discovery and development.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Sikokianin E

A comprehensive analysis of the likely enzymatic cascade leading to the formation of the sesterterpenoid, Sikokianin E, tailored for researchers, scientists, and drug development professionals.

While the precise biosynthetic pathway of the fungal sesterterpenoid this compound has yet to be fully elucidated in published literature, a robust framework for its formation can be constructed based on the well-established principles of fungal terpenoid biosynthesis. This guide delineates the putative enzymatic steps, key intermediates, and genetic architecture anticipated to be involved in the anabolism of this complex natural product. The information presented herein is synthesized from extensive research on the biosynthesis of structurally related fungal sesterterpenoids and is intended to serve as a foundational resource for the scientific community.

The Mevalonate Pathway: Building the Blocks of Isoprenoids

The journey to this compound begins with the universal precursor for all isoprenoids, the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In fungi, these essential units are synthesized via the mevalonate (MVA) pathway. This multi-enzyme cascade converts acetyl-CoA into IPP and DMAPP, setting the stage for the construction of the C25 backbone of sesterterpenoids.

The Core Sesterterpenoid Skeleton: A Chimeric Synthase at Work

The hallmark of fungal sesterterpenoid biosynthesis is the involvement of a large, bifunctional enzyme known as a sesterterpene synthase (StTS).[1][2] These remarkable enzymes possess two distinct functional domains: a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain.[2][3]

-

Prenyltransferase (PT) Domain: This domain catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to generate the linear C25 precursor, geranylfarnesyl diphosphate (GFPP).[4]

-

Terpene Synthase (TS) Domain: The newly synthesized GFPP is then channeled to the TS domain, which orchestrates a complex cyclization cascade. This process, initiated by the ionization of the diphosphate group, leads to the formation of the carbocyclic core structure of the sesterterpenoid.[5]

The specific stereochemistry and folding of the GFPP molecule within the active site of the TS domain dictates the final ring system of the resulting sesterterpenoid. For this compound, the StTS would catalyze the formation of its characteristic polycyclic skeleton.

Tailoring the Scaffold: The Role of Cytochrome P450 Monooxygenases

The initial carbocyclic scaffold produced by the sesterterpene synthase is often further modified by a suite of tailoring enzymes, which contribute to the vast structural diversity of this class of natural products.[3][6] Among the most prominent of these are the cytochrome P450 monooxygenases (CYP450s). These heme-containing enzymes typically catalyze regio- and stereospecific hydroxylation reactions, introducing oxygen atoms into the sesterterpenoid backbone.[6] These hydroxyl groups can then serve as handles for further functionalization, such as glycosylation or esterification. The specific oxidation pattern observed in this compound is likely imparted by one or more dedicated CYP450s encoded within its biosynthetic gene cluster.

Putative Biosynthetic Pathway of this compound

Based on the principles outlined above, a putative biosynthetic pathway for this compound can be proposed. The pathway commences with the MVA pathway, followed by the action of a dedicated sesterterpene synthase and subsequent modifications by tailoring enzymes, most notably CYP450s.

Figure 1. Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments typically employed in this field.

Identification and Characterization of the Biosynthetic Gene Cluster

-

Genome Mining: The genome of the producing fungal strain is sequenced. Bioinformatic tools are then used to identify putative sesterterpene synthase genes and other biosynthetic genes, which are often clustered together on the chromosome.

-

Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion experiments are performed. The absence of this compound production in the resulting mutant strain provides strong evidence for the cluster's role.

-

Heterologous Expression: The identified biosynthetic genes are cloned and expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. Successful production of this compound or its precursors in the heterologous host confirms the function of the cloned genes.

Figure 2. General experimental workflow for elucidating a fungal natural product biosynthetic pathway.

In Vitro Enzyme Assays

-

Protein Expression and Purification: The sesterterpene synthase and tailoring enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

Substrate Incubation: The purified enzyme is incubated with its putative substrate (e.g., GFPP for the sesterterpene synthase) under optimized reaction conditions (pH, temperature, co-factors).

-

Product Analysis: The reaction products are extracted and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

Quantitative Data from Related Fungal Sesterterpenoid Biosynthesis

While specific quantitative data for the this compound pathway is unavailable, the following table summarizes typical kinetic parameters for characterized fungal sesterterpene synthases and cytochrome P450s involved in terpenoid biosynthesis. These values provide a general reference for the expected enzymatic efficiencies.

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Reference |

| Sesterterpene Synthase | GFPP | 1 - 15 | 0.01 - 0.5 | [3][7] |

| Cytochrome P450 | Terpenoid Scaffold | 5 - 50 | 0.1 - 10 | [6] |

Table 1. Representative kinetic parameters for enzymes involved in fungal sesterterpenoid biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is predicted to follow the canonical pathway of fungal sesterterpenoid formation, involving a bifunctional sesterterpene synthase and subsequent tailoring by cytochrome P450 monooxygenases. The elucidation of the specific gene cluster and the characterization of the involved enzymes will be crucial for understanding the intricate chemistry that leads to this unique natural product. Such knowledge will not only provide insights into the evolution of fungal secondary metabolism but also pave the way for the bio-engineering of novel sesterterpenoid derivatives with potential applications in medicine and agriculture. Future research efforts should focus on identifying the producing organism of this compound, sequencing its genome, and applying the experimental strategies outlined in this guide to definitively unravel its biosynthetic pathway.

References

- 1. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 2. An alternative cytokinin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Aspergillus ochraceoroseus aflatoxin/sterigmatocystin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sikokianin E: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sikokianin E is a naturally occurring dilignan isolated from the roots of Wikstroemia indica. As a member of the lignan family of polyphenols, it is of interest to the scientific community for its potential bioactive properties. This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound, along with insights into its isolation and biological activities, based on existing literature.

Physical and Chemical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, the following properties have been reported. The structural elucidation of this compound, along with three other new dilignans, was achieved through a combination of spectroscopic methods including UV, IR, HR-ESI-MS, and 1D/2D NMR.

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₄₂H₄₂O₂₂ |

| Molecular Weight | 959.16 g/mol |

| Physical Form | Powder |

| Purity | ≥98% (as determined by HPLC) |

| Identification | Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Solubility | Specific solubility data is not detailed in available literature. Lignans are generally soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. |

| Melting Point | Not specified in available literature. |

| Spectral Data | While the existence of UV, IR, HR-ESI-MS, and NMR data is confirmed, the specific spectral data sets are not publicly available. |

Experimental Protocols

Isolation of this compound from Wikstroemia indica

A detailed, step-by-step protocol for the isolation of this compound is not available in the public domain. However, based on the publication that first described its discovery, a general methodology can be inferred. The process would likely involve the following key steps:

-

Extraction: The dried and powdered roots of Wikstroemia indica are subjected to solvent extraction, likely with a polar solvent such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The dilignans, including this compound, would be expected to concentrate in the moderately polar fractions.

-

Chromatographic Purification: The active fraction is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to isolate the individual compounds.

-

Structure Elucidation: The purified compound's structure is then determined using a suite of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity of atoms. Infrared (IR) and Ultraviolet (UV) spectroscopy would provide information about functional groups and chromophores, respectively.

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

Antiviral Activity

The initial publication describing this compound reported that it, along with the other newly isolated dilignans, was screened for in vitro antiviral activity against the Respiratory Syncytial Virus (RSV) using a cytopathic effect (CPE) reduction assay.[1] However, the specific results of this screening, such as the half-maximal inhibitory concentration (IC₅₀) or the cytotoxic concentration (CC₅₀), are not detailed in the available abstracts.

Other Potential Activities and Signaling Pathways

There is currently no direct experimental evidence describing the mechanism of action or the signaling pathways modulated by this compound. However, studies on related compounds from the same plant and with similar structures may offer clues for future research:

-

Sikokianin C , another biflavonoid from Wikstroemia indica, has been shown to exhibit antitumor effects by selectively inhibiting cystathionine β-synthase (CBS) and inducing apoptosis in human colon cancer cells.

-

Sikokianin A , also isolated from Wikstroemia indica, has demonstrated neuroprotective effects against oxygen-glucose deprivation/reperfusion-induced injury in PC12 cells. This protection is associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the antioxidant defense system.

Given the structural similarities, it is plausible that this compound may also possess antioxidant, anti-inflammatory, or cytotoxic properties. However, this remains speculative without direct experimental evidence.

Caption: A proposed experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound is a recently discovered dilignan with a defined chemical structure. While its physical and chemical properties are not yet extensively detailed in the public domain, its confirmed existence and initial screening for antiviral activity suggest it may be a compound of interest for further pharmacological investigation. Future research should focus on obtaining detailed spectroscopic data, defining its solubility and stability, and conducting comprehensive biological screenings to elucidate its mechanism of action and potential therapeutic applications. The known activities of related sikokianins suggest that investigations into its potential anticancer and neuroprotective effects, possibly mediated through pathways like CBS inhibition or Nrf2 activation, could be fruitful areas of research.

References

Sikokianin E CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available physicochemical data for Sikokianin E, a member of the biflavonoid family. Due to the limited publicly available research on this compound, this document also presents detailed experimental protocols and signaling pathway information for the closely related and more extensively studied analogs, Sikokianin A and Sikokianin C. This information serves as a valuable reference point for researchers interested in the potential biological activities of this class of compounds.

Physicochemical Properties of this compound

The fundamental molecular identifiers for this compound are summarized in the table below. This data is essential for the accurate identification and quantification of the compound in experimental settings.

| Property | Value | Source |

| CAS Number | 2253791-96-5 | [1] |

| Molecular Weight | 959.16 g/mol | |

| Molecular Formula | C42H42O |

In-Depth Analysis of Related Compounds

Given the scarcity of specific data for this compound, this section details the biological activities and mechanisms of action for Sikokianin A and C. These compounds share a common structural backbone and offer insights into the potential therapeutic applications of this compound.

Sikokianin A: Neuroprotective Effects

Sikokianin A has demonstrated neuroprotective properties in preclinical studies. Research indicates that it can protect neuronal cells from injury by mitigating oxidative stress and activating the Nrf2 signaling pathway.

The neuroprotective effect of Sikokianin A is associated with the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, Sikokianin A promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Caption: Signaling pathway of Sikokianin A's neuroprotective action.

Sikokianin C: A Selective Cystathionine β-Synthase (CBS) Inhibitor with Anti-Cancer Activity

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme implicated in the proliferation of certain cancers.[1] Its inhibitory action on CBS leads to anti-tumor effects, particularly in human colon cancer.[1]

The following outlines a typical experimental workflow for evaluating the anti-cancer properties of a compound like Sikokianin C in vitro.

References

The Sikokianin Biflavonoids: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sikokianin compounds are a class of naturally occurring biflavanones characterized by a unique C-3/C-3" linkage between two flavanone units. First discovered in plants of the Thymelaeaceae family, namely Wikstroemia indica and Stellera chamaejasme, this small family of natural products, comprising Sikokianin A, B, C, and D, has garnered significant interest within the scientific community. Their diverse and potent biological activities, ranging from antimalarial and neuroprotective to anticancer effects, position them as promising scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, chemical nature, and biological activities of the Sikokianin compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.

Discovery and History

The journey of Sikokianin compounds began with the phytochemical investigation of medicinal plants traditionally used in folk medicine. Sikokianin C was identified as a natural biflavonoid from the medicinal herb Stellera chamaejasme[1]. Subsequent studies on the chemical constituents of Wikstroemia indica led to the isolation and characterization of Sikokianin A, B, and a new addition to the family, Sikokianin D. These discoveries highlighted the shared chemical scaffold of the Sikokianin family and spurred further research into their biological potential.

Chemical Structure

The core chemical structure of Sikokianin compounds is a C-3/C-3"-biflavanone. This core consists of two flavanone moieties linked together through a single bond between their respective C-3 positions. The individual Sikokianin compounds differ in the substitution patterns on their aromatic rings, primarily in the number and position of hydroxyl and methoxy groups.

Table 1: Structural Features of Sikokianin Compounds

| Compound | Plant Source(s) | Key Structural Features |

| Sikokianin A | Wikstroemia indica | Differs from Sikokianin B, C, and D in the substitution pattern on the B and B' rings. |

| Sikokianin B | Wikstroemia indica | Specific hydroxylation and methoxylation pattern on the flavanone units. |

| Sikokianin C | Stellera chamaejasme, Wikstroemia indica | Characterized by a distinct arrangement of hydroxyl and methoxy groups. |

| Sikokianin D | Wikstroemia indica | A newer member of the family with its own unique substitution pattern. |

Biological Activity and Therapeutic Potential

The Sikokianin compounds have demonstrated a range of significant biological activities, making them attractive candidates for further investigation in drug development.

Table 2: Quantitative Biological Activity Data for Sikokianin Compounds

| Compound | Biological Activity | Assay System | IC₅₀ Value |

| Sikokianin A | Neuroprotection | Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells | Not reported |

| Anti-fibrotic | High glucose-induced rat mesangial cells | Not reported | |

| Sikokianin B | Antimalarial | Plasmodium falciparum (chloroquine-resistant strain) | 0.54 µg/mL |

| Sikokianin C | Antimalarial | Plasmodium falciparum (chloroquine-resistant strain) | 0.56 µg/mL |

| Cytotoxicity | HT29 human colon cancer cells | 1.5 µM | |

| Enzyme Inhibition | Cystathionine β-synthase (CBS) | 0.9 µM |

Antimalarial Activity

Sikokianin B and C have shown potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. Their IC₅₀ values in the sub-micromolar range suggest they could serve as lead compounds for the development of new antimalarial drugs, a critical need in the face of growing drug resistance.

Anticancer Activity

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including colon cancer. By inhibiting CBS, Sikokianin C disrupts cancer cell proliferation and induces apoptosis. Its efficacy has been demonstrated in both in vitro and in vivo models of human colon cancer, with an IC₅₀ value of 1.5 µM against HT29 cells.

Neuroprotective and Anti-fibrotic Activities

Sikokianin A has shown promise in preclinical models of neuroprotection and diabetic nephropathy. It has been found to protect neuronal cells from ischemia-reperfusion injury and to attenuate fibrosis and oxidative stress in mesangial cells under high glucose conditions. These activities are linked to its ability to modulate the Nrf2 signaling pathway.

Signaling Pathways and Mechanisms of Action

Sikokianin C and Cystathionine β-Synthase (CBS) Inhibition

The primary mechanism of action for Sikokianin C's anticancer effects is its selective inhibition of cystathionine β-synthase (CBS). CBS is a key enzyme in the transsulfuration pathway, and its upregulation is associated with cancer cell proliferation and survival. Sikokianin C binds to a specific allosteric site on the CBS enzyme, leading to a conformational change that inhibits its catalytic activity. This disruption of CBS function leads to a reduction in the production of hydrogen sulfide (H₂S), a signaling molecule that promotes cancer cell growth, and ultimately induces apoptosis.

References

Potential biological activities of Sikokianin E

An In-depth Technical Guide on the Potential Biological Activities of Sikokianin E

Disclaimer: Direct experimental data on the biological activities of this compound is limited in the currently available scientific literature. This guide provides an in-depth overview of the demonstrated biological activities of the closely related biflavonoids, Sikokianin A and Sikokianin C. Given their structural similarity, the activities of these compounds provide a strong basis for inferring the potential therapeutic applications and mechanisms of action of this compound. The experimental protocols and signaling pathways detailed herein are based on studies of Sikokianin A and C and are presented as a predictive framework for future research on this compound.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is predicted to possess significant neuroprotective and anticancer properties.

Neuroprotective Effects

Sikokianin A has demonstrated neuroprotective effects in a model of ischemic cerebral stroke using PC12 cells exposed to oxygen-glucose deprivation/restoration (OGD/R).[1] The protective mechanism is associated with the inhibition of oxidative stress and apoptosis.[1] Studies showed that Sikokianin A improved cell viability, reduced the release of lactate dehydrogenase (LDH), attenuated the increase in reactive oxygen species (ROS) and malondialdehyde (MDA), and restored the activity of superoxide dismutase (SOD).[1] Furthermore, it was observed to reverse the OGD/R-induced decrease in mitochondrial membrane potential and the activation of Caspase-3, alongside down-regulating Bax and up-regulating Bcl-2.[1] A key mechanism identified is the activation of the Nrf2/HO-1 signaling pathway.[1]

Anticancer Activity

Sikokianin C has been identified as a selective and potent inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including human colon cancer.[2][3] This inhibition of CBS by Sikokianin C leads to significant antitumor effects both in vitro and in vivo.[2][3] It has been shown to suppress the proliferation of HT29 colon cancer cells and induce apoptosis in a dose-dependent manner.[2][3] In a xenograft model using HT29 cells, treatment with Sikokianin C resulted in a dramatic reduction in tumor volume and weight.[3] The mode of action is competitive inhibition of the CBS enzyme.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activities of Sikokianin A and C.

| Compound | Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Sikokianin C | Antitumor | HT29 Human Colon Cancer Cells | IC50 | 1.6 μM | [3] |

| Sikokianin C | Apoptosis Induction | HT29 Human Colon Cancer Cells | % Apoptosis (at 0.5 μM) | 17.1% | [2] |

| Sikokianin C | Apoptosis Induction | HT29 Human Colon Cancer Cells | % Apoptosis (at 1 μM) | 22.0% | [2] |

| Sikokianin C | Apoptosis Induction | HT29 Human Colon Cancer Cells | % Apoptosis (at 2 μM) | 31.5% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a foundation for investigating the biological activities of this compound.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to assess the effect of Sikokianin C on the proliferation of HT29 colon cancer cells.[2]

-

Cell Seeding: Plate HT29 cells in 96-well plates at a specified density.

-

Cell Culture: Culture the cells for 24 hours.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of the test compound (e.g., Sikokianin C). A control group with medium and without the compound should be included.

-

Incubation: Incubate the cells for an additional 24 hours.

-

CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 2 hours at 37°C.

-

Measurement: Measure the optical density at 450 nm (OD450) using a microplate reader.

-

Calculation: Calculate the cell viability rate as the percentage of the OD450 of the experimental group relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI)

This protocol was employed to examine the induction of apoptosis in HT29 cells by Sikokianin C.[2]

-

Cell Treatment: Treat HT29 cancer cells with the test compound (e.g., Sikokianin C) at various concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the harvested cells with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analysis: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Cystathionine β-Synthase (CBS) Activity Assay (Lead Sulfide Assay)

This assay was used to determine the inhibitory effect of Sikokianin C on CBS activity.[2]

-

Reaction Mixture Preparation: Prepare a 200 μL reaction mixture containing 50 mM HEPES (pH 7.4), 2 mM homocysteine, 2 mM cysteine, 5 μg of CBS protein, 0.4 mM lead nitrate, and 5% DMSO.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., Sikokianin C) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Measurement: Monitor the formation of lead sulfide (a black precipitate), which is a product of the reaction between H2S (produced by CBS) and lead nitrate, by measuring the absorbance at a specific wavelength or by other quantitative methods.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualized Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Sikokianin A and C, which are hypothesized to be relevant for this compound.

Caption: Nrf2/HO-1 signaling pathway activated by Sikokianin A.

References

- 1. Sikokianin A from Wikstroemia indica protects PC12 cells against OGD/R-induced injury via inhibiting oxidative stress and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

Unraveling the Sikokianins: A Tale of Two Molecules

A comprehensive analysis of Sikokianin C, a well-documented biflavonoid with potent anti-cancer properties, alongside an investigation into the enigmatic Sikokianin E, reveals a significant disparity in available scientific knowledge. While Sikokianin C has been the subject of numerous studies, this compound remains a largely uncharacterized molecule, precluding a detailed comparative analysis at this time.

Sikokianin C, a natural biflavonoid isolated from medicinal plants such as Stellera chamaejasme and Wikstroemia indica, has garnered considerable attention in the scientific community for its diverse biological activities. In contrast, information regarding this compound is sparse, primarily limited to its commercial availability and a putative origin from Coreopsis tinctoria. This technical guide aims to synthesize the existing knowledge on Sikokianin C and to clarify the current understanding of its relationship, or lack thereof, to the elusive this compound.

Sikokianin C: A Profile of a Promising Therapeutic Agent

Sikokianin C is a biflavonoid characterized by its unique chemical structure. Extensive research has elucidated its significant potential in pharmacology, particularly in oncology.

Biological Activity and Mechanism of Action

A key therapeutic target of Sikokianin C is cystathionine β-synthase (CBS), an enzyme overexpressed in various cancers, including colon cancer. Sikokianin C acts as a selective and competitive inhibitor of CBS, thereby disrupting cancer cell metabolism and proliferation.[1][2] This inhibitory action leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Beyond its anti-cancer effects, Sikokianin C has also demonstrated notable antimalarial activity, proving effective against chloroquine-resistant strains of Plasmodium falciparum.[3] Furthermore, it exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production.[3]

Quantitative Data on Biological Activity

The potency of Sikokianin C has been quantified in several studies, providing valuable data for drug development professionals.

| Biological Activity | Cell Line/Organism | IC50 Value | Reference |

| Antitumor | HT29 (Human Colon Cancer) | 1.6 μM | [1][2] |

| Antimalarial | Plasmodium falciparum (chloroquine-resistant) | 0.56 µg/mL | [3] |

Experimental Protocols

The methodologies employed in the characterization of Sikokianin C's biological activity are crucial for reproducibility and further research.

In Vitro Antitumor Activity Assay (HT29 Cells):

-

Cell Culture: HT29 human colon cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Sikokianin C for a specified duration (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength to determine the percentage of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of Sikokianin C required to inhibit cell growth by 50%.

Cystathionine β-Synthase (CBS) Inhibition Assay:

-

Enzyme Source: Purified recombinant human CBS is used.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the substrates for CBS (e.g., homocysteine and serine) and a detection reagent.

-

Inhibitor Addition: Varying concentrations of Sikokianin C are pre-incubated with the enzyme.

-

Activity Measurement: The enzyme reaction is initiated, and the production of cystathionine or hydrogen sulfide is measured using a colorimetric or fluorescent method.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathway

The primary signaling pathway affected by Sikokianin C involves the inhibition of the transsulfuration pathway, which is dependent on the activity of CBS.

Caption: Inhibition of CBS by Sikokianin C disrupts the transsulfuration pathway, leading to reduced cancer cell proliferation.

The Enigma of this compound

In stark contrast to the wealth of information on Sikokianin C, this compound remains a molecule of unknown significance.

Current Status of Knowledge

-

Chemical Identity: While a CAS number (2253791-96-5) has been assigned to this compound, its definitive chemical structure has not been published in peer-reviewed scientific literature. Commercial suppliers provide conflicting information regarding its molecular formula.

-

Biological Activity: There are no published studies detailing the biological activities or mechanisms of action of this compound.

-

Natural Source: this compound is reported to be isolable from Coreopsis tinctoria. This is a different plant genus from the sources of Sikokianin C, suggesting a potential difference in their chemical classification and biosynthetic pathways.

The Relationship with Sikokianin C: A Knowledge Gap

Conclusion

Sikokianin C stands as a well-characterized biflavonoid with significant therapeutic potential, particularly as an anti-cancer agent targeting the cystathionine β-synthase enzyme. In contrast, this compound is an enigma, with its very existence and properties awaiting scientific validation. The current body of scientific literature does not support a known relationship between these two compounds. For researchers, scientists, and drug development professionals, Sikokianin C represents a promising lead for further investigation, while this compound highlights the vast, unexplored chemical diversity of the natural world, holding potential for future discovery.

References

Whitepaper: In Silico Prediction of Bioactive Targets for the Natural Product Sikokianin E

Audience: Researchers, scientists, and drug development professionals.

Abstract: Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge. This technical guide outlines a comprehensive in silico workflow for the prediction and initial validation of protein targets for Sikokianin E, a lesser-studied member of the Sikokianin family of biflavonoids. While direct experimental data on this compound is limited, this document leverages knowledge of related compounds, such as Sikokianin A and C, and established computational methodologies to propose a robust target identification strategy. This guide provides detailed hypothetical data, experimental protocols, and pathway visualizations to serve as a practical framework for researchers in natural product drug discovery.

Introduction to this compound and In Silico Target Prediction

Sikokianins are a class of biflavonoids isolated from plants of the Wikstroemia genus. While research has elucidated the biological activities of some members of this family, such as the neuroprotective effects of Sikokianin A and the anti-tumor properties of Sikokianin C, this compound remains largely uncharacterized.[1][2] In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular mechanisms of such natural products, thereby guiding subsequent experimental validation.[3][4]

This guide presents a hypothetical workflow for predicting the biological targets of this compound, integrating multiple computational strategies to enhance the reliability of the predictions.

A Proposed In Silico Target Prediction Workflow

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This workflow combines ligand-based and structure-based methods, followed by data integration and consensus scoring.

Ligand-Based Approaches

Ligand-based methods utilize the chemical structure of this compound to infer potential targets by comparing it to databases of known bioactive molecules.

-

2D and 3D Chemical Similarity Searching: The 2D and 3D structures of this compound are used to search for structurally similar compounds with known protein targets in databases like ChEMBL, PubChem, and DrugBank.

-

Pharmacophore Modeling: A pharmacophore model of this compound is generated to identify essential chemical features for biological activity. This model is then used to screen compound libraries for molecules that share these features and have annotated targets.

-

Machine Learning Models: Pre-trained machine learning models that predict protein targets based on chemical structure can be employed.[5]

Structure-Based Approaches

Structure-based methods, primarily molecular docking, predict the binding of this compound to the three-dimensional structures of potential protein targets.

-

Reverse Docking: The structure of this compound is docked against a library of protein binding sites to identify potential targets with high binding affinity.

-

Target-Focused Docking: Based on initial hits from ligand-based methods or known targets of similar compounds (e.g., cystathionine β-synthase for Sikokianin C), focused docking studies can be performed to predict the binding mode and affinity with higher accuracy.[2]

Data Integration and Consensus Scoring

Predictions from multiple independent methods are integrated to identify high-confidence targets. A consensus score can be calculated based on the number of methods that predict a particular target.[3][6]

Experimental Workflow Diagram

Caption: A comprehensive workflow for the identification of this compound targets.

Hypothetical Predicted Targets for this compound

Based on the proposed workflow and the known targets of related Sikokianins, the following table summarizes hypothetical high-confidence predicted targets for this compound.

| Target ID (UniProt) | Target Name | Prediction Method(s) | Consensus Score | Predicted Binding Affinity (nM) |

| P35520 | Cystathionine β-synthase (CBS) | Chemical Similarity, Reverse Docking | 2 | 150 |

| Q16236 | Kelch-like ECH-associated protein 1 (Keap1) | Pharmacophore, Reverse Docking | 2 | 250 |

| P04049 | 5-lipoxygenase (5-LOX) | Chemical Similarity | 1 | 500 |

| P23219 | Cyclooxygenase-1 (COX-1) | Chemical Similarity | 1 | 750 |

| P14416 | 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) | Reverse Docking | 1 | 900 |

Signaling Pathway Analysis

The predicted targets are implicated in several key signaling pathways relevant to inflammation, oxidative stress, and cancer.

Nrf2/Keap1 Signaling Pathway

Sikokianin A is known to activate the Nrf2 pathway, which is critical for cellular defense against oxidative stress.[1] The prediction of Keap1 as a target for this compound suggests a similar mechanism.

References

- 1. Sikokianin A from Wikstroemia indica protects PC12 cells against OGD/R-induced injury via inhibiting oxidative stress and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sikokianin E

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: Sikokianin E is a naturally occurring biflavonoid compound belonging to the C-3/C-3''-biflavanone class. These compounds have garnered significant interest due to their diverse pharmacological activities. While the total synthesis of this compound has not been explicitly detailed in peer-reviewed literature, this document outlines a plausible and detailed synthetic pathway based on established methodologies for flavonoid and biflavonoid synthesis. The proposed route involves the stereoselective synthesis of two flavanone monomers, their subsequent coupling to form the biflavonoid core, and final modifications to yield the target molecule. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its analogues for further biological evaluation.

Retrosynthetic Analysis of this compound

The structure of this compound is a dimer of two distinct flavanone units linked by a C-3 to C-3'' bond. A logical retrosynthetic approach involves disconnecting this central C-C bond to yield two flavanone monomers. The synthesis would then proceed by first constructing these monomers and subsequently coupling them.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Flavanone Monomers

The synthesis of the flavanone monomers commences with the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzaldehydes to form chalcones. These chalcones are then cyclized to flavanones. A protecting group strategy is essential to prevent unwanted side reactions of the phenolic hydroxyl groups. Benzyl (Bn) or silyl ethers are suitable protecting groups.

2.1. General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.

-

Add a solution of aqueous potassium hydroxide (40-50%) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is filtered, washed with water until neutral, and dried.

-

Recrystallize from ethanol to obtain the pure chalcone.

2.2. General Protocol for Flavanone Synthesis (Chalcone Cyclization)

-

Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a basic catalyst, such as sodium acetate or piperidine.

-

Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the flavanone.

| Parameter | Value | Notes |

| Chalcone Yield | 60-85% | Dependent on substituents. |

| Flavanone Yield | 50-70% | Dependent on cyclization conditions. |

| Purity | >95% | After recrystallization/chromatography. |

Table 1: Typical yields and purity for monomer synthesis steps.

C-3/C-3'' Coupling of Flavanone Monomers

The key step in the synthesis is the formation of the C-3 to C-3'' bond. An Ullmann-type homocoupling of a 3-iodoflavanone derivative is a plausible strategy. This involves the synthesis of a 3-iodoflavanone from the corresponding flavanone.

3.1. Protocol for 3-Iodoflavanone Synthesis

-

To a solution of the protected flavanone monomer (1.0 eq) in a mixture of chloroform and methanol, add calcium carbonate.

-

Add a solution of iodine monochloride (ICl) in chloroform dropwise at 0°C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Filter the reaction mixture and wash the filtrate with aqueous sodium thiosulfate solution to remove excess iodine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to yield the 3-iodoflavanone.

3.2. Protocol for Ullmann Coupling

-

Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and diethyl ether, and drying under vacuum.

-

In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-iodoflavanone (2.0 eq) and the activated copper powder (4.0-5.0 eq).

-

Add dry, degassed solvent such as DMF or toluene.

-

Heat the reaction mixture at high temperature (typically 180-210°C) for 24-48 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling, filter the mixture through a pad of Celite to remove copper residues.

-

The filtrate is concentrated, and the residue is purified by column chromatography to isolate the C-3/C-3'' coupled biflavanone.

| Parameter | Value | Notes |

| 3-Iodoflavanone Yield | 70-80% | |

| Ullmann Coupling Yield | 20-40% | Highly dependent on substrate and conditions. |

| Copper Equivalent | 4.0-5.0 eq | Activated copper is crucial for reactivity. |

| Temperature | 180-210°C | High temperatures are typical for classical Ullmann reactions.[1][2] |

Table 2: Reaction conditions and expected yields for the coupling sequence.

Caption: Proposed workflow for the synthesis of this compound.

Final Steps: Deprotection and Glycosylation

4.1. Protocol for Deprotection

-

Dissolve the protected biflavanone in a suitable solvent (e.g., methanol, ethyl acetate).

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates complete removal of the benzyl protecting groups.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected biflavanone.

4.2. Protocol for Glycosylation

The introduction of the glucose moieties at specific hydroxyl groups is a challenging step requiring regioselective glycosylation. This can be achieved using an appropriately protected glucose donor, such as acetobromoglucose, under Koenigs-Knorr conditions.

-

Dissolve the deprotected biflavanone (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile.

-

Add a silver salt promoter, such as silver(I) oxide or silver triflate.

-

Cool the mixture to 0°C and add the protected glucose donor (e.g., acetobromoglucose, 2.0-2.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours in the dark.

-

Filter the reaction, wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

After concentration, the crude product is purified by column chromatography.

-

The final deprotection of the acetyl groups on the sugar moieties is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

This multi-step synthesis provides a viable, albeit challenging, route to this compound. Optimization of each step, particularly the key coupling reaction, will be critical for achieving a reasonable overall yield.

References

Application Notes and Protocols for the Isolation of Sikokianin E from Angelica shikokiana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Angelica shikokiana is a medicinal plant traditionally used in Japan for various health benefits, including the treatment of cardiovascular and digestive ailments.[4][5] The plant is a rich source of various bioactive compounds, including coumarins, flavonoids, and phenolic acids.[1][4] Sikokianin E is a lesser-studied compound from this plant, believed to belong to the biflavonoid class. Related compounds, such as Sikokianin C, have been shown to selectively inhibit cystathionine β-synthase (CBS), an enzyme implicated in the proliferation of certain cancer cells.[3] Therefore, this compound represents a promising candidate for further investigation in drug discovery and development.

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted and from available data)

| Property | Value | Source |

| Molecular Formula | C42H42O22 | Commercial Supplier |

| CAS Number | 2253791-96-5 | Commercial Supplier |

| Purity | ≥98% (Commercially available standard) | Commercial Supplier |

| Form | Powder (Commercially available standard) | Commercial Supplier |

Table 2: Summary of Potential Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Target | Potential Application | Reference |

| Sikokianin C | Antitumor | Cystathionine β-synthase (CBS) | Colon Cancer | [3] |

| Angelica shikokiana Extract | Antiplatelet & Anticoagulant | Platelet Aggregation Factors | Cardiovascular Disease | [4] |

| Angelica shikokiana Extract | Cytotoxic | Tubulin Polymerization, HDAC8 | Cancer | [1][6] |

| Flavonoids (General) | Antiviral | Various viral life cycle stages | Viral Infections | [7] |

Experimental Protocols

Protocol 1: Extraction of Crude Metabolites from Angelica shikokiana

-

Plant Material Preparation: Obtain dried aerial parts of Angelica shikokiana. Grind the material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Protocol 2: Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate. . For each step, mix the suspension with an equal volume of the partitioning solvent, allow the layers to separate in a separatory funnel, and collect the respective solvent layer.

-

Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction) using a rotary evaporator.

-

Protocol 3: Isolation of this compound by Column Chromatography

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction is expected to be rich in flavonoids. Subject this fraction to column chromatography on a silica gel column.

-

Prepare the column by packing silica gel (e.g., 70-230 mesh) in a suitable solvent such as chloroform.

-

Load the concentrated ethyl acetate fraction onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol gradients of 99:1, 98:2, 95:5, 90:10, etc.).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions that show a similar TLC profile, suggesting the presence of the same compound(s).

-

Protocol 4: Purification of this compound

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions containing the compound of interest using a Sephadex LH-20 column.

-

Elute the column with methanol. This step helps to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step involves preparative HPLC.

-

Use a C18 reverse-phase column.

-

Elute with a gradient of methanol and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Protocol 5: Structural Elucidation

-

Spectroscopic Analysis:

-

Characterize the structure of the purified compound using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure.

-

-

Mandatory Visualizations

Caption: Experimental workflow for the isolation of this compound.

References

- 1. In vitro Cytotoxic Activities and Molecular Mechanisms of Angelica shikokiana Extract and its Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Antiplatelet and Anticoagulant Activities of Angelica shikokiana Extract and Its Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative biological study of roots, stems, leaves, and seeds of Angelica shikokiana Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sikokianin E In Vitro Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sikokianin E is a natural compound of interest for its potential therapeutic properties. As part of the preclinical evaluation of any new compound, determining its cytotoxic potential is a critical step. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used method to measure cell viability and proliferation.[1] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2] While no specific cytotoxicity data for this compound is readily available, a related compound, Sikokianin C, has been shown to suppress the proliferation of HT29 colon cancer cells with an IC50 value of 1.6 μM and induce apoptosis in a dose-dependent manner.[3][4] Another related compound, Sikokianin A, has been observed to improve cell viability and reduce the release of intracellular LDH in PC12 cells under stress conditions.[5]

Data Presentation

The results of the cytotoxicity assay can be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name] after 24-hour exposure

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 100 | ||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 2.5 | |||

| 5.0 | |||

| 10.0 | |||

| 25.0 | |||

| 50.0 | |||

| 100.0 |

Table 2: IC50 Values of this compound on various cell lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| [Cell Line 1] | 24 | |

| 48 | ||

| 72 | ||

| [Cell Line 2] | 24 | |

| 48 | ||

| 72 | ||

| [Normal Cell Line] | 24 | |

| 48 | ||

| 72 |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HT29, HeLa, MCF-7) and a normal cell line (e.g., HEK293, NIH3T3) for selectivity assessment.

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, 50.0, and 100.0 µM). The final DMSO concentration in all wells should be less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Mandatory Visualization

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathway Context

While the direct signaling pathway of this compound's cytotoxicity is yet to be elucidated, studies on related compounds suggest potential mechanisms. Sikokianin C is a known inhibitor of cystathionine β-synthase (CBS), and its anti-cancer effects are attributed to this inhibition, which can lead to apoptosis.[3][4] Sikokianin A has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in cellular defense against oxidative stress.[5] Based on these findings, a hypothetical signaling pathway for this compound-induced cytotoxicity could involve the modulation of apoptosis-related pathways or the induction of oxidative stress.

Caption: Hypothesized signaling pathways for this compound-induced cytotoxicity.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sikokianin A from Wikstroemia indica protects PC12 cells against OGD/R-induced injury via inhibiting oxidative stress and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Sikokianin Analogs in Colon Cancer Cell Lines: A Review of Shikonin and Sikokianin C

Application Notes

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, and its analog Sikokianin C have demonstrated potent anti-tumor activities in various colon cancer cell lines. These compounds induce cytotoxicity and apoptosis through multiple signaling pathways, making them promising candidates for further investigation in colorectal cancer therapy.

Key Findings:

-

Induction of Apoptosis: Shikonin and Sikokianin C are effective inducers of apoptosis in colon cancer cells. This is characterized by DNA fragmentation, activation of caspases, and regulation of apoptosis-related proteins.

-

Cell Cycle Arrest: Shikonin has been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.

-

Inhibition of Proliferation: Both compounds significantly inhibit the growth and proliferation of various colon cancer cell lines in a dose-dependent manner.

-

Modulation of Signaling Pathways: The anti-cancer effects of these compounds are mediated through the regulation of key signaling pathways, including the Wnt/β-catenin, IL-6/STAT3, and MAPK pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Shikonin and Sikokianin C on various colon cancer cell lines.

Table 1: IC50 Values of Shikonin in Colon Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Treatment Duration (hours) |

| SW620 | 3 - 6 | 24 |

| HCT116 | 3 - 6 | 24 |

Table 2: IC50 Value of Sikokianin C in Colon Cancer Cell Line

| Cell Line | IC50 Value (µM) |

| HT29 | 1.6[1] |

Signaling Pathways Modulated by Shikonin and Sikokianin C

Shikonin and Sikokianin C exert their anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Shikonin-Modulated Signaling Pathways

Shikonin has been reported to influence the Wnt/β-catenin and IL-6/STAT3 signaling pathways in colon cancer cells.[2][3]

Caption: Shikonin's inhibitory action on Wnt/β-catenin and IL-6/STAT3 pathways.

Sikokianin C-Modulated Signaling Pathway

Sikokianin C has been identified as a selective inhibitor of cystathionine β-synthase (CBS).[1]

Caption: Sikokianin C inhibits the CBS pathway, impacting cancer cell survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Shikonin on colon cancer cell lines.[4]

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Steps:

-

Cell Seeding: Seed colon cancer cells (e.g., HCT116, SW480, HT29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Shikonin or Sikokianin C and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in colon cancer cells following treatment.

Protocol Steps:

-

Cell Treatment: Plate cells and treat with the desired concentrations of Shikonin or Sikokianin C for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels in key signaling pathways.

Protocol Steps:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-STAT3, Caspase-3, Bcl-2, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

- 1. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zlfzyj.com [zlfzyj.com]

- 4. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Quantification of Sikokianin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sikokianin E, a biflavonoid with potential therapeutic applications. The described method utilizes a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and accuracy. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for the quantification of this compound in various sample matrices. All experimental protocols are detailed, and the method is validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a biflavonoid that has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic effects progresses, the need for a reliable and accurate quantitative method is paramount for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of natural products in complex mixtures.[1] This application note provides a comprehensive protocol for the development and validation of an HPLC method for the quantification of this compound.

Experimental

Materials and Reagents

-

This compound analytical standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (Analytical grade)

-

DMSO (Analytical grade)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water (v/v)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined (see section 2.3)

Determination of Maximum Absorption Wavelength (λmax)

To ensure maximum sensitivity for quantification, the optimal detection wavelength for this compound must be determined.

-

Prepare a standard solution of this compound in methanol (approximately 10 µg/mL).

-

Using a photodiode array (PDA) detector, acquire the UV-Vis spectrum of the this compound peak as it elutes from the column.

-

The wavelength at which the maximum absorbance is observed will be designated as the λmax and used for all subsequent quantitative analyses. Based on typical UV spectra of flavonoids, the λmax is expected to be in the range of 300-380 nm.[2][3]

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of DMSO.

-